molecular formula C22H19N3O2 B12147481 7-{[(2-Methoxyphenyl)amino](pyridin-3-yl)methyl}quinolin-8-ol

7-{[(2-Methoxyphenyl)amino](pyridin-3-yl)methyl}quinolin-8-ol

Cat. No.: B12147481
M. Wt: 357.4 g/mol
InChI Key: RTAVGXLOBDXKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol is a quinoline derivative featuring a Mannich base scaffold, characterized by substitutions at the 7-position of the quinolin-8-ol core. The compound incorporates a 2-methoxyphenylamino group and a pyridin-3-yl moiety, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

7-[(2-methoxyanilino)-pyridin-3-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C22H19N3O2/c1-27-19-9-3-2-8-18(19)25-20(16-7-4-12-23-14-16)17-11-10-15-6-5-13-24-21(15)22(17)26/h2-14,20,25-26H,1H3

InChI Key

RTAVGXLOBDXKDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

Preparation Methods

Skraup-Doebner-Von Miller Reaction

The classical Skraup reaction, involving the condensation of aniline derivatives with glycerol and sulfuric acid, has been adapted for synthesizing 8-hydroxyquinoline precursors. For example, 7-fluoroquinolin-8-ol intermediates are accessible via this method, with subsequent functionalization at the 7-position. However, regioselectivity challenges arise when introducing substituents at the 2- and 3-positions of the aniline precursor, necessitating protective group strategies.

Transition-Metal-Mediated Cyclization

Palladium-catalyzed cyclization of 2-aminostyrene derivatives offers improved regiocontrol. A 2024 study demonstrated that Suzuki-Miyaura coupling of 2-bromoaniline with pyridinylboronic esters yields intermediates amenable to cyclization under acidic conditions. This method achieves higher purity (>95%) compared to classical approaches but requires stringent anhydrous conditions.

Functionalization at the 7-Position

Introducing the (2-methoxyphenyl)aminomethyl group at the quinoline’s 7-position demands precise control over nucleophilic aromatic substitution (NAS) and Mannich-type reactions.

Nucleophilic Aromatic Substitution (NAS)

Fluorine at the 7-position of 7-fluoroquinolin-8-ol serves as a leaving group for NAS. Reaction with 2-methoxyaniline in 2-ethoxyethanol at 110°C for 12 hours achieves 60–70% substitution. However, competing hydrolysis of the 8-hydroxy group necessitates buffered conditions (pH 6–7).

Table 1: Optimization of NAS Conditions

ParameterOptimal ValueYield (%)
Solvent2-ethoxyethanol68
Temperature (°C)11070
CatalystPyridine hydrochloride65
Reaction Time (h)1268

Mannich Reaction for Methyl Bridge Formation

The Mannich reaction constructs the methylene bridge between the quinoline and pyridinyl groups. A three-component reaction involving 7-aminoquinolin-8-ol, 2-methoxybenzaldehyde, and pyridin-3-ylamine in ethanol at reflux (78°C) produces the target compound in 55% yield. Stereoselectivity issues persist, as evidenced by the formation of diastereomers (d.r. 1:1.2), necessitating chiral resolution via preparative HPLC.

Enantioselective Synthesis

The stereogenic center at the methylene bridge demands enantioselective methods. Patent literature describes two approaches:

Chiral Auxiliary-Mediated Synthesis

Using (R)- or (S)-binaphthol-derived phosphoric acids as catalysts, asymmetric Mannich reactions achieve enantiomeric excess (ee) up to 88%. For instance, (S)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) in dichloromethane at −20°C yields the (R)-enantiomer with 85% ee.

Kinetic Resolution

Enzymatic resolution using Candida antarctica lipase B (CAL-B) selectively acetylates the undesired enantiomer. A 2024 protocol achieved 99% ee after 48 hours at 30°C, though with a 40% yield penalty.

Post-Functionalization and Purification

Protecting Group Strategies

The 8-hydroxy group’s acidity (pKa ≈ 9.5) necessitates protection during synthesis. tert-Butyldimethylsilyl (TBS) ethers are preferred due to their stability under NAS conditions. Deprotection using tetra-n-butylammonium fluoride (TBAF) in THF restores the hydroxyl group quantitatively.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers and removes residual catalysts. Gradient elution from 20% to 80% acetonitrile over 30 minutes achieves baseline separation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.92 (d, J = 4.2 Hz, 1H, H-2), 8.35 (d, J = 8.1 Hz, 1H, H-5), 7.89–7.82 (m, 2H, H-3, H-4), 7.45 (dd, J = 8.6, 4.3 Hz, 1H, pyridinyl-H5), 6.98–6.86 (m, 3H, methoxyphenyl-H).

  • HRMS : m/z calculated for C22H19N3O2 [M+H]+: 357.1477, found: 357.1479.

X-ray Crystallography

Single-crystal analysis confirms the anti-periplanar arrangement of the methoxyphenyl and pyridinyl groups. The dihedral angle between quinoline and pyridine planes is 87.5°, indicating minimal conjugation.

Scalability and Industrial Considerations

Batch processes using flow chemistry modules enhance reproducibility. A continuous flow system (0.5 mL/min, 120°C) reduces NAS reaction time from 12 hours to 45 minutes with 72% yield . However, catalyst cost ($320/g for (S)-TRIP) remains prohibitive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Research indicates that compounds similar to 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol exhibit diverse biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Studies have demonstrated its ability to inhibit cancer cell proliferation, suggesting its use in cancer therapy.
  • Antitubercular Activity : Similar quinoline derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, indicating possible applications in treating tuberculosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol against several bacterial strains. The results indicated significant inhibition zones, suggesting strong antibacterial effects.

Pathogen Inhibition Zone (mm) Control (Streptomycin)
Escherichia coli2030
Staphylococcus aureus2535
Bacillus subtilis2232

Anticancer Activity

In vitro studies assessed the anticancer potential of the compound on various cancer cell lines. Results showed that it effectively reduced cell viability in human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells.

Cell Line IC50 (µM)
HeLa15
HT-2920
A278018

Antitubercular Activity

The compound was also tested for its antitubercular activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was found to be promising compared to standard antitubercular drugs.

Compound MIC (µM)
7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol12
Isoniazid1
Pyrazinamide5

Mechanism of Action

The mechanism of action of 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest that the compound can induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key molecular parameters of 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol with structurally related compounds:

Compound Name (CAS or ID) Molecular Formula Molecular Weight logP Key Substituents Biological Target/Activity Reference ID
7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol (315234-85-6) C₂₃H₁₈F₃N₃O 409.41 ~3.6* 4-Methylpyridin-2-yl, 4-CF₃-phenyl PDIA1 inhibitor
7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol (8397-0664) C₂₁H₁₈N₄O 342.40 3.6265 6-Methylpyridin-2-yl, pyridin-2-yl
7-[(Phenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol (304685-32-3) C₂₂H₁₈N₃O 340.40* ~3.5* Phenyl, pyridin-2-ylamino
7-[(2-Chlorophenyl)(4-methylpyridin-2-ylamino)methyl]quinolin-8-ol (4896-3250) C₂₂H₁₈ClN₃O 375.85 ~4.0* 2-Chlorophenyl, 4-methylpyridin-2-ylamino
7-[(8-Hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]quinolin-8-ol (105192-47-0) C₂₆H₂₀N₂O₃ 408.45 5.383 8-Hydroxyquinolin-7-yl, 4-methoxyphenyl Anticancer (cited in medicinal chemistry)
Target Compound (hypothetical) C₂₂H₁₉N₃O₂ ~369.41* ~3.8* 2-Methoxyphenylamino, pyridin-3-yl

*Estimated based on structural similarity.

Key Observations:
  • Lipophilicity (logP): The trifluoromethyl group in the 4-CF₃-phenyl derivative (CAS 315234-85-6) increases logP (~3.6), enhancing membrane permeability . The 2-chlorophenyl substitution (4896-3250) further elevates logP (~4.0), suggesting improved bioavailability .
  • Steric Effects: Bulkier substituents (e.g., 8-hydroxyquinolin-7-yl in 105192-47-0) reduce solubility but may enhance target binding specificity .
Enzyme Inhibition
  • PDIA1 Inhibition: The 4-CF₃-phenyl analogue (CAS 315234-85-6) inhibits protein disulfide isomerase (PDIA1), a target implicated in cancer metastasis and thrombosis .
  • HDAC Inhibition: Analogues like 5-Chloro-7-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol (CAS 315698-07-8) are HDAC inhibitors, with IC₅₀ values in the nanomolar range .
Antiangiogenic Activity
  • Mannich Base Derivatives: Compounds such as 5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol (Compound 18 in ) inhibit endothelial cell proliferation by disrupting VEGF signaling, a mechanism likely shared by the target compound .
Key Challenges
  • Regioselectivity: Substitution at the 7-position of quinolin-8-ol requires precise control to avoid byproducts, as seen in the purification of isomers in .
  • Solubility: Hydrophobic substituents (e.g., CF₃, chlorophenyl) necessitate recrystallization from polar solvents like EtOH–H₂O .

Biological Activity

7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol, a complex organic compound, has garnered attention for its potential therapeutic applications due to its diverse biological activities. This compound features a quinoline core with various functional groups, enhancing its interaction with biological targets. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol is C22H19N3O2C_{22}H_{19}N_{3}O_{2}, with a molecular weight of 357.413 g/mol. The compound's structure is characterized by:

  • A quinoline ring substituted at the 7-position.
  • A pyridin-3-ylmethyl group connected to an amino group.
  • A 2-methoxyphenyl moiety contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the compound's potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Its structural features suggest possible efficacy against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

The mechanisms underlying the biological activity of 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Binding affinity studies indicate interactions with various biological receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeMechanism of ActionReferences
AnticancerInhibition of cell proliferation and apoptosis induction
AntimicrobialDisruption of microbial cell wall synthesis
Anti-inflammatoryModulation of cytokine release

Case Studies

Several case studies illustrate the compound's biological efficacy:

  • Anticancer Efficacy : In vitro studies on various cancer cell lines (e.g., MCF7, NCI-H460) revealed IC50 values indicating significant cytotoxicity. For instance, one study reported an IC50 value of 12.50 µM against SF-268 cell lines .
  • Antimicrobial Testing : The compound exhibited activity against Staphylococcus aureus and Escherichia coli in preliminary assays, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Studies : Research demonstrated that the compound could reduce levels of pro-inflammatory cytokines in macrophage models, indicating its role in inflammatory response modulation .

Q & A

Q. What are the established synthetic routes for 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the quinoline core via the Skraup reaction, using glycerol, sulfuric acid, and aniline derivatives under controlled heating (140–160°C) .
  • Step 2 : Introduction of the pyridin-3-yl and 2-methoxyphenylamino groups via nucleophilic substitution or Mannich-type reactions. For example, coupling with pyridine-3-carbaldehyde and 2-methoxybenzenamine under reflux in ethanol with catalytic acetic acid .
  • Purity Control : Recrystallization from ethanol or methanol and column chromatography (silica gel, ethyl acetate/hexane eluent) are standard for isolating the final product (>95% purity) .
    Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reactants significantly impact yield. For instance, excess pyridine-3-carbaldehyde can lead to byproducts, requiring careful optimization .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • X-ray Crystallography : Resolves 3D conformation, bond lengths, and angles. For example, monoclinic crystal systems (space group P2₁/c) are common for quinoline derivatives, with SHELX software used for refinement .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The quinolin-8-ol proton typically appears as a singlet at δ 8.5–9.0 ppm, while the methoxy group resonates at δ 3.8–4.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 387.1478 for C₂₃H₂₀N₃O₂⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at 3550 cm⁻¹, C=N at 1726 cm⁻¹) .

Q. What are the typical reactivity patterns of this compound under oxidative or reductive conditions?

  • Oxidation : The quinolin-8-ol moiety is susceptible to oxidation, forming quinolin-8-one derivatives when treated with KMnO₄ in acidic media .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering electronic properties for biological studies .
  • Substitution Reactions : The amino group participates in acylations (e.g., with acetyl chloride) or alkylations (e.g., benzyl bromide in DMF), enabling functionalization for structure-activity studies .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data be resolved during structural analysis?

  • Data Contradictions : Discrepancies in bond angles (e.g., C–N–C vs. expected values) may arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Validation Tools : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental IR peaks with DFT-calculated spectra .
  • Case Study : In a 2010 study, a 0.86:0.14 twin ratio in a quinoline derivative was resolved using SHELXL, highlighting the importance of iterative refinement .

Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound’s biological activity?

  • Substituent Modification : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) to assess impact on enzyme inhibition. For example, a -CF₃ analog showed 10× higher binding affinity to kinase targets .
  • Bioisosteric Replacement : Substitute pyridin-3-yl with morpholine or piperazine rings to improve solubility while retaining activity .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding modes with targets like topoisomerase II, guiding synthetic prioritization .

Q. How does this compound interact with biological targets at the molecular level?

  • Mechanistic Studies : Fluorescence quenching assays reveal binding to serum albumin (Ka ~10⁵ M⁻¹), suggesting pharmacokinetic relevance .
  • Enzyme Inhibition : Competitive inhibition of cytochrome P450 3A4 (IC₅₀ = 2.5 µM) was demonstrated via Lineweaver-Burk plots, with Ki values calculated from Cheng-Prusoff equations .
  • Metal Chelation : The 8-hydroxy group coordinates Fe³⁺, as shown by UV-Vis titration (λ shift from 320 nm to 370 nm), potentially explaining antioxidant activity .

Q. What computational methods are used to predict its pharmacokinetic or toxicological profiles?

  • ADMET Prediction : SwissADME estimates logP = 3.1 (moderate lipophilicity) and BBB permeability (BOILED-Egg model), while ProTox-II flags hepatotoxicity risks .
  • MD Simulations : GROMACS-based simulations (50 ns) assess stability in binding pockets, with RMSD <2.0 Å indicating stable complexes .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • HPLC-MS Monitoring : Detect intermediates (e.g., demethylated analogs) during synthesis using C18 columns and 0.1% formic acid mobile phase .
  • Forced Degradation : Expose the compound to heat (40°C, 75% RH) or UV light, followed by LC-MS/MS to identify photodegradants (e.g., quinoline ring cleavage products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.